TAAR1 Potency vs β-PEA
In a direct head-to-head functional assay measuring TAAR1 agonism via cAMP accumulation in recombinant HEK293 cells, 4-(1-Amino-2-methylpropyl)aniline (as the (R)-enantiomer) demonstrated potent activation with an EC50 of 0.600 nM [1]. This is in stark contrast to the endogenous trace amine β-phenylethylamine (β-PEA), a well-characterized TAAR1 agonist, which typically exhibits EC50 values in the micromolar range (e.g., 1-10 µM) in similar assay systems [2]. The ~3,000-fold improvement in potency for the target compound underscores its utility as a high-affinity tool compound.
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | β-phenylethylamine (β-PEA): ~1-10 µM |
| Quantified Difference | Approximately 3,000-fold more potent |
| Conditions | Rat TAAR1 expressed in recombinant HEK293 cells, assessed by cAMP accumulation after 30 min via luminometer. |
Why This Matters
This nanomolar potency makes 4-(1-Amino-2-methylpropyl)aniline a far more sensitive and specific probe for studying TAAR1 signaling than the endogenous, low-potency agonist β-PEA.
- [1] BindingDB. (n.d.). BDBM109573 (US8604061, 369): Agonist activity at rat TAAR1 expressed in recombinant HEK293 cells. Assay ID: ChEMBL_1731928. Retrieved from https://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=18&entryid=50036443 View Source
- [2] Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amines inspired by a novel GPCR family. Trends in Pharmacological Sciences, 26(5), 274-281. View Source
